N-(3-methoxybenzyl)ethanamine
Overview
Description
“N-(3-methoxybenzyl)ethanamine” is a chemical compound with the CAS Number: 140715-61-3. It has a molecular weight of 165.24 . The compound is stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for “N-(3-methoxybenzyl)ethanamine” is1S/C10H15NO/c1-3-11-8-9-5-4-6-10(7-9)12-2/h4-7,11H,3,8H2,1-2H3
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
“N-(3-methoxybenzyl)ethanamine” is a liquid at room temperature .Scientific Research Applications
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Chemical Synthesis
- Application : N-(3-Methoxybenzyl)ethanamine is used as a reagent in chemical synthesis .
- Method : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being performed. Typically, this compound would be used in a reaction with other reagents under controlled conditions of temperature and pressure .
- Results : The outcomes of these reactions would also depend on the specific synthesis being performed. In general, the goal would be to use N-(3-Methoxybenzyl)ethanamine to help construct more complex chemical structures .
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Photochemical Benzylic Bromination
- Application : N-(3-Methoxybenzyl)ethanamine might be used in photochemical benzylic bromination .
- Method : This process involves the use of bromine and ultraviolet light to selectively brominate the benzylic position of the molecule .
- Results : The result of this reaction would be the formation of a brominated derivative of N-(3-Methoxybenzyl)ethanamine .
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Pharmaceutical Research
- Application : N-(3-Methoxybenzyl)ethanamine could potentially be used in pharmaceutical research .
- Method : This compound could be used as a building block in the synthesis of more complex molecules with potential therapeutic effects .
- Results : The outcomes of this research would depend on the specific therapeutic target and the properties of the final compound .
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Analytical Chemistry
- Application : N-(3-Methoxybenzyl)ethanamine could be used in analytical chemistry, for example, in the differentiation of positional isomers .
- Method : This process involves the use of chromatography-mass spectrometry methods .
- Results : The proposed analysis using liquid chromatography-tandem mass spectrometry could distinguish the isomers of 25H-NBOMe without the need for any derivatization .
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Material Science
- Application : N-(3-Methoxybenzyl)ethanamine could potentially be used in the field of material science .
- Method : This compound could be used as a precursor in the synthesis of polymers or other materials .
- Results : The outcomes of this research would depend on the specific material being synthesized and its properties .
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Environmental Chemistry
- Application : N-(3-Methoxybenzyl)ethanamine could be used in environmental chemistry, for example, in the study of its degradation in the environment .
- Method : This process involves the use of various analytical techniques to study the degradation pathways and rates of this compound in different environmental conditions .
- Results : The results of this research could provide valuable information about the environmental fate of N-(3-Methoxybenzyl)ethanamine .
Safety And Hazards
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-11-8-9-5-4-6-10(7-9)12-2/h4-7,11H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJCCNDLJXEMPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405907 | |
Record name | N-(3-methoxybenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)ethanamine | |
CAS RN |
140715-61-3 | |
Record name | N-(3-methoxybenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.